D-Xilosa

Descripción general

Descripción

La xilosa es un azúcar que se encuentra de forma natural en las plantas, en particular en las partes fibrosas como la madera, la paja y las cáscaras de maíz La xilosa también se clasifica como una aldosa, ya que contiene un grupo funcional aldehído . Se utiliza comúnmente como edulcorante y se considera una alternativa baja en calorías al azúcar tradicional .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 D-Xylose Absorption Test

One of the primary medical applications of D-xylose is in the D-Xylose absorption test , which evaluates intestinal absorption capacity. This test is particularly useful for diagnosing conditions like celiac disease and other malabsorption syndromes. A study involving untreated adult celiac patients demonstrated significant differences in xylose blood levels compared to non-celiac patients, indicating the test's efficacy in clinical diagnostics .

1.2 Role in Glycosaminoglycan Synthesis

D-Xylose plays a critical role in the synthesis of sulfated glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. Research indicates that D-xylose enhances the synthesis and secretion of proteoglycans and GAGs from fibroblasts and keratinocytes. This property has potential therapeutic implications for treating lung diseases and inflammation, as it may help prevent degradation of heparan sulfate (HS) and improve lung function .

Nutritional Applications

2.1 Sugar Substitute

D-Xylose is utilized as a low-calorie sweetener, particularly beneficial for diabetic patients. It is metabolized differently than glucose, resulting in lower blood sugar spikes. Its derivative, xylitol, is commonly used in food products as a sugar substitute due to its lower caloric content and dental health benefits .

2.2 Prevention of Dental Caries

Xylitol, derived from D-xylose, has been shown to reduce the incidence of dental caries in children. A randomized controlled trial indicated that children receiving xylitol syrup had significantly fewer decayed teeth compared to those who did not receive the treatment . This highlights the importance of D-xylose derivatives in promoting oral health.

Biotechnological Applications

3.1 Xylitol Production

D-Xylose serves as a substrate for producing xylitol through fermentation processes using specific yeasts like Candida tropicalis. This biotechnological application not only provides a valuable sweetener but also offers an alternative to traditional sugar production methods .

3.2 Microbial Metabolism Studies

Research on D-xylose metabolism has led to insights into microbial communities and their interactions with organic substrates. Studies have shown that D-xylose can facilitate microbial decomposition processes, making it relevant for environmental biotechnology applications .

Summary Table of Applications

Case Studies

Case Study 1: Celiac Disease Diagnosis

A clinical study examined the effectiveness of the D-Xylose absorption test among 17 untreated celiac patients versus 30 non-celiac patients. Results indicated that xylose absorption was significantly impaired in untreated celiac patients, demonstrating the test's diagnostic utility.

Case Study 2: Xylitol and Dental Caries Prevention

In a randomized trial involving 100 children aged 9 to 15 months, those administered xylitol syrup exhibited a lower rate of dental caries compared to controls over a follow-up period of 10 months. The findings support xylitol's role as an effective preventive measure against early childhood caries.

Mecanismo De Acción

La xilosa se metaboliza en varios intermediarios químicos que desempeñan funciones críticas en la homeostasis biológica del cuerpo humano . En los organismos eucariotas, la xilosa se cataboliza en última instancia en xilulosa-5-fosfato a través de la vía del metabolismo oxido-reductasa . Este intermedio funciona en la vía de las pentosas fosfato, que es esencial para la producción de nucleótidos y aminoácidos .

Análisis Bioquímico

Biochemical Properties

D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that D-Xylose interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic D-Xylose sensing .

Cellular Effects

D-Xylose has significant effects on various types of cells and cellular processes. For instance, D-Xylose can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Xylose involves signal perception at the membrane, which is the first step for D-Xylose metabolism in bacteria . D-Xylose directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for D-Xylose uptake and metabolism .

Temporal Effects in Laboratory Settings

The effects of D-Xylose change over time in laboratory settings. For instance, in tree xylem water isotopes, D-Xylose shows temporal dynamics with in situ monitoring and modeling . Information on D-Xylose’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

D-Xylose is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into D-Xylose . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that D-Xylose interacts with include XylFII and LytS .

Transport and Distribution

D-Xylose is transported and distributed within cells and tissues. The transport of D-Xylose is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of D-Xylose to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La xilosa se puede sintetizar mediante diversos métodos, incluida la degradación química, física y enzimática de la hemicelulosa . La degradación química implica el uso de ácidos o bases para descomponer la hemicelulosa en xilosa. Los métodos físicos incluyen el uso de calor y presión para lograr el mismo resultado. La degradación enzimática implica el uso de enzimas específicas para hidrolizar la hemicelulosa en xilosa .

Métodos de producción industrial

La producción industrial de xilosa normalmente implica la extracción de hemicelulosa de la biomasa vegetal, seguida de la hidrólisis para liberar xilosa . Este proceso se puede optimizar utilizando diversos métodos de pretratamiento para aumentar el rendimiento de xilosa. La xilosa extraída se purifica y concentra para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

La xilosa experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la deshidratación .

Oxidación: La xilosa se puede oxidar para formar ácido xilónico utilizando agentes oxidantes como el ácido nítrico.

Reducción: La xilosa se puede reducir para formar xilitol, un alcohol de azúcar, utilizando agentes reductores como el borohidruro de sodio.

Deshidratación: La xilosa se puede deshidratar para formar furfural, un intermedio químico valioso, utilizando catalizadores ácidos.

Reactivos y condiciones comunes

Oxidación: El ácido nítrico se utiliza comúnmente como agente oxidante.

Reducción: El borohidruro de sodio es un agente reductor común.

Deshidratación: Los catalizadores ácidos como el ácido sulfúrico se utilizan para reacciones de deshidratación.

Productos principales

Ácido xilónico: Formado a partir de la oxidación de la xilosa.

Xilitol: Formado a partir de la reducción de la xilosa.

Furfural: Formado a partir de la deshidratación de la xilosa.

Comparación Con Compuestos Similares

La xilosa es similar a otras pentosas como la arabinosa, la ribosa y la lixosa . La xilosa es única en su amplia presencia en la biomasa vegetal y su papel como componente clave de la hemicelulosa .

Arabinosa: Otra pentosa que se encuentra en las paredes celulares de las plantas.

Ribosa: Una pentosa que es un componente del ácido ribonucleico (ARN).

Lixosa: Una pentosa menos común que se encuentra en algunas bacterias.

Las propiedades únicas de la xilosa y su amplia disponibilidad la convierten en un compuesto valioso para diversas aplicaciones en investigación e industria.

Actividad Biológica

D-Xylose, a five-carbon sugar and a pentose, plays a significant role in various biological processes and has attracted attention for its potential therapeutic applications. This article explores the biological activity of D-Xylose, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

Structure and Metabolism

D-Xylose is a monosaccharide that can be metabolized by various organisms. In humans, it is primarily absorbed in the intestines and is utilized in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. GAGs include heparan sulfate, chondroitin sulfate, and hyaluronic acid, which are crucial for cell signaling and structural integrity .

Metabolic Pathways:

- D-Xylose Isomerization: D-Xylose can be converted into D-xylulose by D-xylose isomerase (XI), an enzyme that is challenging to express in yeast but critical for efficient metabolism .

- Glycosaminoglycan Synthesis: D-Xylose acts as a precursor for the synthesis of GAGs, influencing their production significantly. The presence of D-Xylose stimulates the synthesis of proteoglycans in fibroblasts and keratinocytes, enhancing tissue repair processes .

Biological Activities

D-Xylose exhibits several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects: Studies have shown that D-Xylose can reduce inflammation in lung tissues by promoting the synthesis of heparan sulfate, which plays a protective role against lung injury .

- Antiviral Properties: Research indicates that D-Xylose may possess antiviral activity, particularly in respiratory infections, suggesting it could be beneficial in managing viral diseases .

- Antiglycemic Effects: D-Xylose has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes and metabolic syndrome .

Case Study 1: D-Xylose in Lung Disease

A study highlighted that patients with severe lung diseases exhibited altered levels of D-Xylose. The administration of D-Xylose was associated with improved outcomes due to its role in enhancing GAG synthesis, which is crucial for lung function and repair mechanisms .

Case Study 2: Metabolic Engineering

In metabolic engineering applications, researchers have successfully expressed heterologous D-xylose isomerase from gut bacteria in Saccharomyces cerevisiae. This modification allowed yeast strains to efficiently utilize D-Xylose as a carbon source, demonstrating its potential in biofuel production .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Stimulates GAG synthesis | Treatment for lung diseases |

| Antiviral | Inhibits viral replication | Respiratory infection management |

| Antiglycemic | Lowers blood glucose levels | Diabetes management |

| Metabolic Engineering | Enhances fermentation processes | Biofuel production |

Propiedades

IUPAC Name |

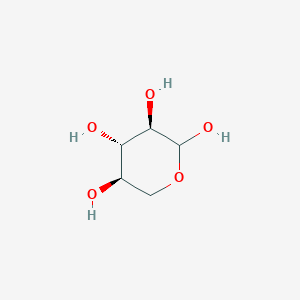

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.